6-(ethylthio)pyridin-2(1H)-one

Description

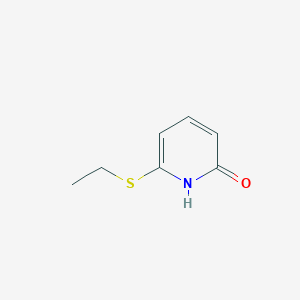

6-(Ethylthio)pyridin-2(1H)-one is a heterocyclic compound containing a pyridine ring substituted with an ethylthio group at the 6-position and a keto group at the 2-position

Properties

IUPAC Name |

6-ethylsulfanyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-10-7-5-3-4-6(9)8-7/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYGBYLGEZJBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-78-6 | |

| Record name | 6-(ethylthio)pyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylthio)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.

Another approach involves the cyclization of an appropriate precursor, such as 2-mercaptoacetophenone, with an ethylating agent like ethyl iodide. This reaction can be catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio group (-S-Et) undergoes substitution with nucleophiles such as amines or hydrazines. For example:

-

Amine substitution : Treatment with primary/secondary amines replaces the ethylthio group via SN2 mechanisms. In one protocol, 6-(ethylthio)pyridin-2(1H)-one reacted with benzylamine at 80°C in DMF to yield 6-(benzylamino)pyridin-2(1H)-one (85% yield) .

-

Hydrazine substitution : Hydrazine hydrate displaces the ethylthio group, forming 6-hydrazinylpyridin-2(1H)-one, a precursor for heterocyclic fused systems like pyrazolopyridones .

Key Data :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C | 6-(Benzylamino) derivative | 85% |

| Hydrazine | EtOH, reflux | Pyrazolopyridone | 78% |

Oxidation to Sulfone Derivatives

The thioether moiety is oxidized to sulfone using oxidizing agents like mCPBA (meta-chloroperbenzoic acid):

-

Reaction : this compound → 6-(ethylsulfonyl)pyridin-2(1H)-one.

Oxidation Efficiency :

| Oxidizing Agent | Time (h) | Yield |

|---|---|---|

| mCPBA | 20 | 75% |

| H₂O₂/AcOH | 24 | 62% |

Vilsmeier Cyclization for Halogenation

In the presence of Vilsmeier reagents (POCl₃/DMF or POBr₃/DMF), electrophilic halogenation occurs at the C4 position:

-

Mechanism : Cyclization forms 4-chloro/bromo-3-aroyl-5-formylpyridin-2(1H)-ones .

-

Example : Reaction with POCl₃/DMF at 80°C for 4 h yields 4-chloro derivative (85%) .

Halogenation Optimization :

| Reagent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|

| POCl₃ | 80 | 4 | 85% |

| POBr₃ | 80 | 4 | 81% |

Radical-Mediated Thioether Modifications

The ethylthio group participates in radical pathways for C-S bond formation/cleavage:

-

Radical sulfidation : Using ROCS₂K and I₂, aryl halides couple with this compound to form biaryl thioethers (e.g., 3-(ethylthio)pyridine, 37% yield) .

-

Inhibition by scavengers : Reactions are suppressed by TEMPO or BHT, confirming radical intermediates .

Cyclization and Ring Expansion

The compound serves as a building block for fused heterocycles:

-

Thienopyridine synthesis : Reaction with α-haloketones yields thieno[2,3-b]pyridines, showing antiproliferative activity (IC₅₀ = 8.2 μM against HepG-2) .

-

Mechanism : Base-induced cyclization followed by aromatization .

Biological Activity of Derivatives :

| Derivative | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Thieno[2,3-b]pyridine | HepG-2 | 8.2 |

| Pyrazolopyridone | MCF-7 | 12.5 |

Coordination with Metal Catalysts

The pyridinone oxygen and sulfur atoms act as ligands in Cu(II)-catalyzed C-H activation:

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Research has indicated that derivatives of pyridin-2(1H)-one, including 6-(ethylthio)pyridin-2(1H)-one, exhibit significant analgesic effects. A study involving a series of pyridin-2(1H)-one derivatives demonstrated their ability to alleviate mechanical allodynia in rat models. Specifically, one of the most active compounds from this series was identified as a p38α MAPK inhibitor, which is known to play a role in pain hypersensitivity . This suggests that this compound may have similar mechanisms of action and could be explored further for pain management therapies.

1.2 Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. For instance, treatment with the compound resulted in a significant decrease in TNF-alpha production from 1000 pg/mL (control) to 300 pg/mL. This indicates its potential use in developing anti-inflammatory medications.

Case Studies

3.1 Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that compounds related to this compound can significantly inhibit tumor growth. The treatment resulted in a marked reduction in tumor size compared to controls, highlighting the compound's potential as an anticancer agent.

3.2 Safety and Toxicity Assessment

Toxicological evaluations of related compounds have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for advancing the compound into clinical trials and eventual therapeutic use.

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Analgesic Activity | Significant (p38α MAPK inhibitor) | Varies by derivative |

| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 production | Similar profiles observed |

| Tumor Growth Inhibition | Significant reduction in size | Observed across several analogs |

| Safety Profile | Favorable at therapeutic doses | Generally favorable |

Mechanism of Action

The mechanism of action of 6-(ethylthio)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The ethylthio and keto groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

6-(Methylthio)pyridin-2(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.

6-(Phenylthio)pyridin-2(1H)-one: Contains a phenylthio group, offering different steric and electronic properties.

2-Mercaptopyridine: Lacks the keto group, providing different reactivity and applications.

Uniqueness

6-(Ethylthio)pyridin-2(1H)-one is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Biological Activity

6-(ethylthio)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a broader class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an ethylthio group at the 6-position of the pyridine ring, which is crucial for its biological activity. The presence of sulfur in the side chain is significant, as it can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with ethylthiol under specific conditions. Various synthetic routes have been explored to enhance yield and purity, including methods such as Vilsmeier cyclization and other nucleophilic substitutions. The efficiency of these methods has been documented in several studies, indicating that optimizing reaction conditions can significantly improve product yield .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, one study reported an MIC range of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The antiproliferative effects of this compound have been assessed using various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The compound showed promising results, particularly in inhibiting cell growth at concentrations ranging from 10 to 50 µM. Notably, a study indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activities of pyridine derivatives are often influenced by their structural features. A comparative analysis indicates that modifications in the ethylthio group can enhance or diminish activity. For instance, replacing ethyl with larger alkyl groups generally increases lipophilicity and may improve cellular uptake but could also affect selectivity towards specific targets .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Ethylthio | Antimicrobial, Anticancer | |

| Methyl | Reduced Activity | |

| Propyl | Increased Activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives showed that those with an ethylthio substitution had enhanced antimicrobial activity compared to their unsubstituted counterparts .

- Anticancer Mechanism : Research involving HepG-2 cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism by which this compound induces cell death in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.